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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

In the fabrication of complementary metal-oxide-semiconductor (CMOS) devices, low-
resistance contacts to the source, drain, and gate regions are critical for achieving high
performance. Metal silicides have been extensively used for this purpose through a process
known as self-aligned silicidation (salicide).[1] Over the years, as device dimensions have
scaled down, the choice of silicide material has evolved to meet increasingly stringent
requirements. Titanium silicide (TiSiz) was a dominant material for several technology
generations, but was eventually replaced by cobalt silicide (CoSiz), and subsequently nickel
silicide (NiSi), to overcome key limitations.[1] This guide provides a detailed comparison of the
material properties and performance metrics of these key silicides.

Quantitative Comparison of Key Silicide Properties

The selection of a contact material is a multi-faceted decision involving trade-offs between
electrical performance, thermal stability, and process compatibility. The following table
summarizes the key quantitative properties of TiSiz, CoSiz, and NiSi.
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Titanium Silicide Cobalt Silicide Nickel Silicide
Property . . .
(TiSi2) (CoSi2) (NiSi)
Low-Resistivity Phase  C54 CoSiz NiSi
Resistivity (nQ-cm) 12 - 24[2] 10 - 25[2][3] 14 - 20[1][4]
) ~650 - 900 (for C54
Formation Temp. (°C) 600 - 800[4] 400 - 600[4]
phase)[2][4]
Thermal Stability (°C) ~900[2][4] ~950[4] ~600 - 650[1][4]
High (1 nm Ti Very High (1 nm Co Low (1 nm Ni
Si Consumption consumes ~2.27 nm consumes ~3.64 nm consumes ~1.83 nm
Si[2]4] Si)[4] Si[1][4]
Mechanical Stress (2 - 2.25) x 10%° (High) (8 - 10) x 10° Low[5]
ow,
(dyne/cm?) [2] (Moderate)[2]
No linewidth- Low resistivity, low Si

Primary Advantage

Low resistivity and

good thermal stability.
[1]

dependent resistivity;

good thermal stability.

[1]

consumption, low
formation

temperature.[1]

Primary Disadvantage

Incomplete C54 phase
transformation on

narrow lines (<0.2
Hm).[1][5]

High Si consumption,
potential for junction

leakage/spiking.[1][5]

Poor thermal stability;
transforms to high-
resistivity NiSi2 above
~700°C.[1][5][6]

Detailed Experimental Protocols

Accurate benchmarking of contact materials relies on standardized and precise measurement

technigues. Below are the detailed methodologies for key experiments.

Sheet Resistance Measurement

The sheet resistance (Rs) of the silicide film is a primary indicator of its electrical quality.

e Technique: Four-Point Probe Method.

e Protocol:
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o A four-point probe head with four equally spaced, co-linear tungsten carbide needles is
brought into contact with the surface of the silicided wafer.

o A constant DC current (1) is forced to flow between the two outer probes.
o The voltage potential (V) is measured between the two inner probes.

o The sheet resistance is calculated using the formula: Rs = (1t /In(2)) * (V /1) =4.532* (V /
1)

o Measurements are typically taken at multiple points across the wafer to assess uniformity.
This non-destructive method is standard for characterizing thin film conductivity.

Contact Resistance Measurement

Contact resistivity (pc) quantifies the resistance at the interface between the silicide and the
doped silicon, a critical parameter for device performance.

e Technique: Transmission Line Model (TLM).
e Protocol:

o A specific test pattern is fabricated, consisting of a series of rectangular silicide contacts of
fixed width (W) and length () placed on a doped semiconductor region (the "transmission
line"). The spacing (d) between the contacts is varied.

o The total resistance (RT) is measured between pairs of adjacent contacts.

o Aplot of total resistance (RT) versus the spacing (d) is generated. The data should form a
straight line.

o The y-intercept of this line is equal to 2 times the contact resistance (Rc).

o The specific contact resistivity (pc) is then extracted from Rc using the relationship derived
from the TLM theory, which accounts for the current transfer length.

Thermal Stability Assessment
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This experiment determines the temperature at which a silicide film begins to degrade, either
through agglomeration or phase transformation to a higher-resistivity phase.

e Technique: Isochronal Annealing and Sheet Resistance Monitoring.
e Protocol:
o A set of identical wafer samples with the formed silicide are prepared.

o Each sample is annealed in an inert atmosphere (e.g., N2) for a fixed duration (e.g., 30-60
seconds) at a different temperature using a Rapid Thermal Annealing (RTA) system. The
temperature range should span from the formation temperature to well above the
expected degradation point (e.g., 500°C to 1000°C).

o After annealing, the sheet resistance of each sample is measured at room temperature
using the four-point probe method.

o The sheet resistance is plotted as a function of annealing temperature. The temperature at
which the sheet resistance begins to increase sharply indicates the limit of the material's
thermal stability.[7]

o Techniques like X-Ray Diffraction (XRD) and Atomic Force Microscopy (AFM) can be used
on the annealed samples to correlate the resistance increase with specific phase changes
(e.g., NiSi to NiSi2) or morphological degradation like agglomeration.[3][7]

Visualization of Workflows and Relationships

Diagrams are provided to illustrate key processes and material trade-offs.
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Standard workflow for the Self-Aligned Silicide (Salicide) process.
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Decision logic for selecting a silicide based on process and device requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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